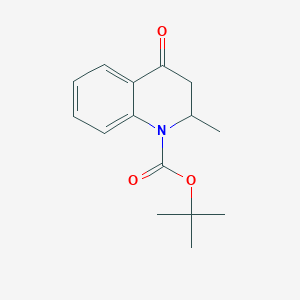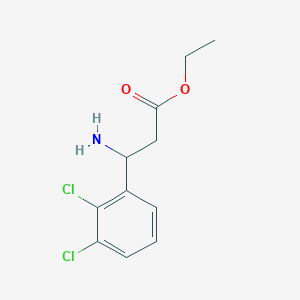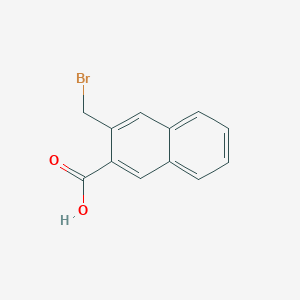![molecular formula C6H3BrClN3S B11853949 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H2BrClN3S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine typically involves the bromination and chlorination of thienopyrimidine derivatives. One common method starts with 3H-thieno[3,2-d]pyrimid-4-one, which is brominated using bromine in acetic acid, followed by chlorination with phosphorus oxychloride . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various amine derivatives of the original compound .
Applications De Recherche Scientifique
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of several protein kinases, including CDK1, CDK2, and CDK5, which are involved in cell cycle regulation and other cellular processes. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chlorothieno[3,2-d]pyrimidine
- 4-Chlorothieno[3,2-d]pyrimidine
- 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
Uniqueness
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C6H3BrClN3S |
|---|---|
Poids moléculaire |
264.53 g/mol |
Nom IUPAC |
7-bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H3BrClN3S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H,(H2,9,10,11) |
Clé InChI |
WVTMUQHHMVABRV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(S1)C(=NC(=N2)N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)


![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)







![2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11853954.png)

